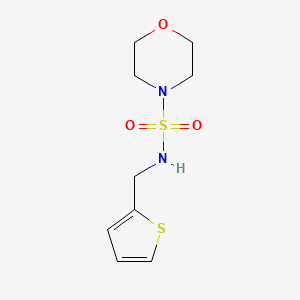![molecular formula C21H26N4O3 B7546625 1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-2-(1-phenylpyrazol-4-yl)ethanone](/img/structure/B7546625.png)
1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-2-(1-phenylpyrazol-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-2-(1-phenylpyrazol-4-yl)ethanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as MPP and is a synthetic analog of natural alkaloids.
Mécanisme D'action
The exact mechanism of action of MPP is not yet fully understood. However, it is believed to exert its effects by modulating the activity of certain neurotransmitters and ion channels in the brain. MPP has been found to enhance the activity of GABA receptors, which are responsible for inhibiting the activity of neurons in the brain.
Biochemical and Physiological Effects:
MPP has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines and chemokines, which are responsible for promoting inflammation in the body. MPP has also been found to reduce the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
MPP has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. MPP has also been found to exhibit potent and selective activity, making it an ideal candidate for use in drug discovery and development. However, one limitation of MPP is that its exact mechanism of action is not yet fully understood, which can make it challenging to interpret the results of experiments.
Orientations Futures
There are several future directions for research on MPP. One potential area of investigation is the development of MPP analogs with improved pharmacological properties. Another potential area of research is the investigation of the effects of MPP on different types of cancer cells. Additionally, further research is needed to fully understand the mechanism of action of MPP and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of MPP is a complex process that involves several steps. The initial step involves the reaction of morpholine-4-carbonyl chloride with piperidine to form 3-(morpholine-4-carbonyl)piperidine. This intermediate is then reacted with 1-phenyl-4-chloropyrazole to form 1-[3-(morpholine-4-carbonyl)piperidin-1-yl]-2-(1-phenylpyrazol-4-yl)ethanone.
Applications De Recherche Scientifique
MPP has been extensively studied for its potential applications in various fields. It has been found to exhibit potent anticonvulsant, analgesic, and anti-inflammatory properties. MPP has also been investigated for its potential use as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
1-[3-(morpholine-4-carbonyl)piperidin-1-yl]-2-(1-phenylpyrazol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c26-20(13-17-14-22-25(15-17)19-6-2-1-3-7-19)24-8-4-5-18(16-24)21(27)23-9-11-28-12-10-23/h1-3,6-7,14-15,18H,4-5,8-13,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIWRQPDUSTILK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CN(N=C2)C3=CC=CC=C3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-ethynylphenyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B7546548.png)



![N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide](/img/structure/B7546575.png)
![3-[(4-Bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B7546578.png)


![4-[4-[(2-Methoxy-5-methylphenyl)methyl]piperazin-1-yl]sulfonylmorpholine](/img/structure/B7546617.png)
![3-[1-(3-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridin-4-yl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7546622.png)
![1-[[5-(Ethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-3-(2-propan-2-ylphenoxy)propan-2-ol](/img/structure/B7546624.png)
![2-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B7546632.png)
![(1R,2S,3R,4S)-3-[(3-chloro-4-fluorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B7546635.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7546637.png)